molecular formula C15H15BrN2O3 B11571957 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B11571957
M. Wt: 351.19 g/mol
InChI Key: VZEQSJUMCHJWES-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound that features a bromophenyl group, a dimethylpyrazolyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate bromophenyl derivative under acidic or basic conditions.

    Coupling reaction: The pyrazole derivative is then coupled with a butanoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid
  • 4-(4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid
  • 4-(4-methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid

Uniqueness

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanoic acid is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where higher reactivity is desired.

Properties

Molecular Formula

C15H15BrN2O3

Molecular Weight

351.19 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C15H15BrN2O3/c1-9-7-10(2)18(17-9)13(15(20)21)8-14(19)11-3-5-12(16)6-4-11/h3-7,13H,8H2,1-2H3,(H,20,21)

InChI Key

VZEQSJUMCHJWES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)C

Origin of Product

United States

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